molecular formula C12H12O B188719 (6-Methylnaphthalen-2-yl)methanol CAS No. 19182-14-0

(6-Methylnaphthalen-2-yl)methanol

Cat. No.: B188719
CAS No.: 19182-14-0
M. Wt: 172.22 g/mol
InChI Key: QMVKKYLKTADYNN-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Methanol (B129727) Derivatives

Aromatic methanol derivatives, characterized by a hydroxyl group attached to a methyl substituent on an aromatic ring, are a significant class of compounds in organic synthesis. masterorganicchemistry.com They serve as versatile intermediates, bridging the gap between aromatic hydrocarbons and more functionalized molecules such as aldehydes, carboxylic acids, and esters. The reactivity of the hydroxyl group allows for a wide range of transformations, including oxidation, esterification, and etherification.

The presence of the naphthalene (B1677914) core in (6-Methylnaphthalen-2-yl)methanol distinguishes it from simpler aromatic methanols like benzyl (B1604629) alcohol. The extended π-system of the naphthalene ring influences the electronic properties of the hydroxymethyl group, potentially altering its reactivity and providing a scaffold for more complex molecular architectures.

Significance of Naphthalene Core in Chemical Synthesis and Materials Science

The naphthalene scaffold is a cornerstone in the development of a vast array of organic compounds. nbinno.com Its fused bicyclic aromatic system imparts rigidity, planarity, and unique photophysical properties to molecules, making it a valuable component in medicinal chemistry and materials science. nbinno.comresearchgate.netnih.govekb.egekb.eg

In chemical synthesis , naphthalene derivatives are precursors to a multitude of products, including dyes, pigments, and agrochemicals. The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of a molecule's properties. For instance, the methylation of naphthalene is a key industrial process for producing dimethylnaphthalenes, which are precursors to polyethylene (B3416737) naphthalate (PEN), a high-performance polyester. scirp.orgresearchgate.net

In materials science , the unique electronic and optical properties of the naphthalene core are exploited in the design of organic electronic materials, fluorescent probes, and liquid crystals. nbinno.com The extended conjugation of the naphthalene system often leads to compounds with interesting absorption and emission characteristics.

The parent compound to this compound, 6-Methylnaphthalen-2-ol, serves as an intermediate in various synthetic applications. nih.govsigmaaldrich.com This highlights the potential of its derivatives, including the subject of this article, to act as building blocks for more complex and functional molecules.

Academic Research Focus and Unexplored Facets of this compound

While direct academic research solely focused on this compound is limited, the broader interest in functionalized naphthalene derivatives provides a clear indication of its potential research value. Current research on similar compounds often revolves around their use as synthons for more elaborate molecular structures and for the investigation of their biological activities and material properties.

Potential Research Directions:

Synthesis of Novel Ligands: The hydroxymethyl group can be modified to create novel ligands for catalysis or metal-organic frameworks (MOFs). The naphthalene backbone provides a rigid and well-defined scaffold for such applications.

Development of Bioactive Molecules: The naphthalene core is present in numerous FDA-approved drugs. nih.govekb.egekb.eg this compound could serve as a starting material for the synthesis of new pharmaceutical candidates, with the methyl and hydroxymethyl groups offering sites for further functionalization to modulate biological activity. mdpi.com

Advanced Materials: The incorporation of this compound into polymers could lead to materials with enhanced thermal stability and specific optical properties. Its structure could also be a component in the design of new organic light-emitting diodes (OLEDs) or other electronic devices.

Unexplored Facets:

The specific influence of the 6-methyl and 2-hydroxymethyl substitution pattern on the photophysical properties of the naphthalene core remains largely unexplored. A systematic investigation into its fluorescence and phosphorescence characteristics could reveal novel applications in sensing or imaging. Furthermore, the catalytic potential of metal complexes derived from this compound is an area ripe for investigation. The precise stereoelectronic environment provided by this ligand could lead to catalysts with unique selectivity and activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylnaphthalen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVKKYLKTADYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00172716
Record name 2-Naphthalenemethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19182-14-0
Record name 2-Naphthalenemethanol, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019182140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenemethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00172716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization of 6 Methylnaphthalen 2 Yl Methanol

Reactivity of the Primary Alcohol Functionality

The primary alcohol group is a key site for the chemical modification of (6-Methylnaphthalen-2-yl)methanol, enabling its conversion into a diverse array of derivatives through oxidation, esterification, etherification, and nucleophilic substitution reactions.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol functionality of this compound can be selectively oxidized to yield either the corresponding aldehyde, 6-methyl-2-naphthaldehyde, or the carboxylic acid, 6-methyl-2-naphthalenecarboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Mild oxidizing agents are typically employed for the selective conversion to the aldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reagents are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The selective oxidation of alcohols is a crucial transformation in organic synthesis. rsc.org

For the preparation of 6-methyl-2-naphthalenecarboxylic acid, stronger oxidizing agents are required. Reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or Jones reagent (a solution of chromium trioxide in sulfuric acid) can be used to oxidize the primary alcohol directly to the carboxylic acid. In a related synthesis, 2-bromo-6-methylnaphthalene (B123290) has been oxidized to 6-bromo-2-naphthalenecarboxylic acid using molecular oxygen in the presence of a heavy metal catalyst. google.com This demonstrates the feasibility of oxidizing a methyl group on the naphthalene (B1677914) ring, a transformation that is also achievable from the primary alcohol.

The table below summarizes the oxidation reactions of this compound.

Starting MaterialProductReagent(s)Reaction Type
This compound6-Methyl-2-naphthaldehydePCC, DMPSelective Oxidation
This compound6-Methyl-2-naphthalenecarboxylic acidKMnO4, H2CrO4Strong Oxidation

Esterification and Etherification for Derivative Formation

Esterification and etherification are common methods for derivatizing the primary alcohol of this compound, leading to compounds with altered physical and chemical properties.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), typically in the presence of an acid catalyst. medcraveonline.commedcraveonline.com For instance, the reaction of this compound with acetic anhydride would yield (6-methylnaphthalen-2-yl)methyl acetate. The synthesis of ester derivatives is a widely used strategy in the development of prodrugs to enhance bioavailability. researchgate.net Enzymatic esterification, using lipases, offers a milder and often more selective alternative to chemical methods. medcraveonline.commedcraveonline.com

Etherification involves the formation of an ether linkage. A common method for this is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. For example, treating this compound with sodium hydride followed by methyl iodide would produce 2-(methoxymethyl)-6-methylnaphthalene.

The table below provides examples of esterification and etherification products derived from this compound.

Starting MaterialReagent(s)ProductDerivative Type
This compoundAcetic Anhydride(6-Methylnaphthalen-2-yl)methyl acetateEster
This compound1. Sodium Hydride 2. Methyl Iodide2-(Methoxymethyl)-6-methylnaphthaleneEther

Nucleophilic Substitution Reactions to Halogenated Derivatives

The hydroxyl group of this compound can be replaced by a halogen atom through nucleophilic substitution reactions to form halogenated derivatives such as (6-methylnaphthalen-2-yl)methyl chloride or bromide. These halogenated compounds are valuable intermediates for further synthetic transformations.

The conversion of the primary alcohol to an alkyl halide can be achieved using various reagents. For the synthesis of the corresponding chloride, thionyl chloride (SOCl2) or phosphorus trichloride (B1173362) (PCl3) are commonly used. For the bromide, phosphorus tribromide (PBr3) is a typical reagent. These reactions generally proceed via the formation of a good leaving group, which is then displaced by the halide ion. The existence of compounds like (6-Bromo-naphthalen-2-yl)-methanol suggests that halogenated naphthalene structures are synthetically accessible. masterorganicchemistry.com

Reactions Involving the Naphthalene Aromatic Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, and the existing substituents influence the position of incoming electrophiles. The methyl side-chain can also be a site for further functionalization.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, including naphthalene derivatives. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the electronic properties of the substituents already present on the aromatic ring. masterorganicchemistry.comstackexchange.com In this compound, both the methyl (-CH3) and the hydroxymethyl (-CH2OH) groups are activating, electron-donating groups.

Activating groups direct incoming electrophiles to the ortho and para positions relative to themselves. For the 2-hydroxymethyl group, the potential positions for substitution are 1, 3, and for the 6-methyl group, positions 5 and 7. The outcome of an EAS reaction on this compound will depend on the interplay of the directing effects of both groups and steric hindrance. For instance, in the nitration of some substituted indoles, the choice of solvent can dramatically alter the position of nitration. nih.gov Similarly, in Friedel-Crafts acylations of 2-methoxynaphthalene, the reaction can be directed to different positions by varying the solvent and temperature. stackexchange.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The precise location of substitution on the this compound ring system would require experimental determination, as the directing effects of the two activating groups can lead to a mixture of products.

Side-Chain Functionalization and Modification

The methyl group on the naphthalene ring of this compound can also be a site for chemical modification. For instance, the methylation of 2-methylnaphthalene (B46627) to produce 2,6-dimethylnaphthalene (B47086) has been studied extensively, often using methanol (B129727) as the methylating agent over zeolite catalysts. researchgate.netbcrec.idresearchgate.net This indicates that the methyl group can be further alkylated.

Furthermore, the methyl group can be functionalized to other groups. An example of this is the formation of {6-[(diethylamino)methyl]naphthalen-2-yl}methanol, which indicates that the methyl group can be converted to an aminomethyl group, likely through a halogenation followed by nucleophilic substitution with an amine. bldpharm.comnih.gov

Rearrangement Reactions and Skeletal Transformations

Rearrangement reactions involving the naphthalene skeleton are crucial for synthesizing specific isomers that are otherwise difficult to obtain directly. While specific studies on the skeletal rearrangement of this compound are not extensively documented, the isomerization of related methylnaphthalenes provides significant insight into the potential transformations of its core structure.

A key industrial process is the isomerization of 1-methylnaphthalene (B46632) (1-MN) to 2-methylnaphthalene (2-MN). nih.govrsc.org This transformation is critical because 2-MN is a precursor for producing 2,6-dimethylnaphthalene (2,6-DMN), a valuable monomer for high-performance polymers like polyethylene (B3416737) naphthalate (PEN). nih.govrsc.org The reaction is typically performed in a fixed-bed reactor using solid acid catalysts, most notably zeolites such as HBEA and Beta zeolite. nih.govbcrec.id

The acidic properties of the catalyst and the reaction temperature are key factors that influence the selectivity and yield of 2-MN. bcrec.id For instance, using a mixed-acid-treated HBEA zeolite at a reaction temperature of 623 K can achieve a 2-methylnaphthalene yield of 65.84%. bcrec.id The mechanism for such isomerizations often involves a series of acid-catalyzed hydride and methyl shifts across the naphthalene ring. nih.gov While the primary alcohol group of this compound would add complexity, similar acid-catalyzed conditions could potentially induce migration of the methyl group on the naphthalene ring, leading to various isomers of methylnaphthalenyl-methanol. However, the hydroxyl group itself could also participate in or be eliminated during such strongly acidic reactions. solubilityofthings.commsu.edu

Advanced Reaction Methodologies for this compound

Modern synthetic chemistry seeks to improve reaction efficiency, selectivity, and sustainability. For a functionalized molecule like this compound, several advanced methodologies can be envisioned for its synthesis and further transformation.

Catalytic Transformations for Enhanced Selectivity and Efficiency

Catalysis is fundamental to controlling the outcome of reactions involving the naphthalene framework. The hydroxyl group of this compound is a primary site for catalytic transformation, particularly oxidation. Primary alcohols like this one can be oxidized to form aldehydes and, with stronger conditions, carboxylic acids. rutgers.edujackwestin.com

The selective oxidation of the benzylic alcohol to the corresponding aldehyde, 6-methylnaphthalene-2-carbaldehyde, is a valuable transformation. Various catalytic systems are known to be effective for the oxidation of benzylic alcohols. vapourtec.com For example, cobalt porphyrin has been used to catalyze the aerobic oxidation of benzyl (B1604629) alcohol to benzaldehyde. vapourtec.com Another approach involves using gold nanoparticles supported on materials like MAGSILICA®, which can oxidize benzylic alcohols with oxygen as the oxidant, often with high selectivity and preventing over-oxidation to the carboxylic acid. vapourtec.comthieme-connect.com

Furthermore, the synthesis of the broader naphthalene skeleton often relies heavily on catalysis to direct the regioselectivity. The methylation of 2-methylnaphthalene with methanol to produce 2,6-dimethylnaphthalene is a well-studied example where catalyst design is paramount for achieving high selectivity for the desired isomer. nih.gov

Table 1: Catalytic Systems for Transformations Related to the this compound Structure

Transformation Catalyst System Substrate Product Key Finding
Isomerization Mixed acids-treated HBEA zeolite 1-Methylnaphthalene 2-Methylnaphthalene Achieved a 65.84% yield at 623 K, demonstrating skeletal transformation. bcrec.id
Isomerization Beta zeolite 1-Methylnaphthalene 2-Methylnaphthalene Systematically studied for optimizing the production of 2-MN, a key industrial intermediate. nih.govrsc.org
Oxidation Gold nanoparticles on MAGSILICA® Benzylic Alcohols Benzaldehydes Selective oxidation with O2 under flow conditions, preventing over-oxidation. vapourtec.comthieme-connect.com

| Oxidation | Acetobacter malorum strain | Benzyl alcohol derivatives | Carboxylic acids | A green, one-shot oxidation process. vapourtec.com |

Mechanochemical Transformations and Solid-State Reactions

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, offers a sustainable alternative to traditional solvent-based synthesis. acs.orgyoutube.com This technique is particularly advantageous for reducing solvent waste and can sometimes lead to different reactivity compared to solution-based methods. acs.org

While specific mechanochemical reactions involving this compound are not prominent in the literature, the successful application of this method to other naphthalene derivatives demonstrates its potential. For instance, the synthesis of core-functionalized naphthalene diimides has been achieved through a three-step process using only a vibratory ball mill for activation. nih.gov This process, which includes bromination and Heck-type cross-coupling reactions, is significantly faster than conventional solution-based methods and proceeds without the need for bulk solvents or inert atmospheres. nih.gov

Given that functional group transformations like oxidation and coupling reactions can be performed mechanochemically, it is plausible that this compound could be a substrate for similar solid-state transformations. This represents an area ripe for future research, potentially leading to more environmentally friendly synthetic routes for its derivatives.

Flow Chemistry Applications for Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides significant advantages in terms of safety, scalability, and process control over traditional batch methods. acs.org This is particularly true for reactions that are highly exothermic or involve hazardous reagents.

For this compound, its benzylic alcohol group is a prime target for transformations well-suited to flow chemistry. The oxidation of alcohols is a common reaction explored in flow systems. A process for the Oppenauer oxidation of secondary benzylic alcohols has been developed using a heterogeneous zirconia catalyst in a flow reactor, allowing for the clean and rapid production of ketones. acs.orgnih.gov Similarly, a continuous flow process for the aerobic oxidation of primary alcohols using a Copper(I)/TEMPO catalyst system has been demonstrated, offering substantially shorter residence times compared to batch methods. researchgate.net

The synthesis of functionalized naphthalenes and related structures has also been successfully adapted to continuous flow. researchgate.netresearchgate.net For example, a scalable two-step continuous flow synthesis of Nabumetone, a drug featuring a methoxynaphthalene core, highlights the industrial applicability of this technology for producing complex naphthalene derivatives. dntb.gov.ua Applying these principles, the synthesis of this compound or its subsequent oxidation to the aldehyde or carboxylic acid could be optimized in a flow system for enhanced efficiency and safety.

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons. The aromatic region would likely display a complex pattern of multiplets due to the coupling between adjacent protons on the naphthalene (B1677914) ring. The protons on the substituted rings will have chemical shifts influenced by the electron-donating effects of the methyl and hydroxymethyl groups. The methylene protons (-CH₂OH) would appear as a singlet, or a doublet if coupled to the hydroxyl proton, typically in the range of 4.5-5.0 ppm. The methyl protons (-CH₃) would present as a singlet further upfield, likely around 2.4-2.6 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. It is expected to show twelve distinct carbon signals. The naphthalene ring would account for ten signals in the aromatic region (typically 120-140 ppm), with the carbons bearing the substituents shifted to lower or higher field depending on the electronic effects. The carbon of the methylene group (-CH₂OH) would be expected in the range of 60-70 ppm, and the methyl carbon (-CH₃) would appear at a higher field, around 20-25 ppm.

A supporting information document for a related study provides ¹H and ¹³C NMR data for a structurally similar compound, which can serve as a useful reference for the expected spectral features.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (6-Methylnaphthalen-2-yl)methanol

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.9124 - 135
-CH₂OH~4.7~65
-CH₃~2.5~21
Naphthalene C (quaternary)-130 - 140
-OHVariable-

Note: These are predicted values based on typical ranges for similar structural motifs and should be confirmed by experimental data.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₂H₁₂O), the calculated exact mass is 172.0888. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 173.0961. The high precision of this measurement allows for the unambiguous confirmation of the elemental composition.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of molecules and are particularly useful for identifying functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic and methyl/methylene groups would appear in the 2850-3100 cm⁻¹ region. The C=C stretching vibrations of the naphthalene ring would be observed in the 1500-1600 cm⁻¹ range. A significant band corresponding to the C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic C-H and C=C stretching vibrations would also be visible in the Raman spectrum, often with different relative intensities compared to the IR spectrum. The symmetric stretching of the naphthalene ring system would likely give a strong Raman signal.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Studies

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule, providing information about its chromophore system.

UV-Vis Spectroscopy: The naphthalene ring system is a strong chromophore. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show characteristic absorption bands. Naphthalene itself exhibits strong absorptions around 220 nm, a series of fine-structured bands between 250 and 300 nm, and a weaker band around 310 nm. The presence of the methyl and hydroxymethyl substituents would be expected to cause a slight red shift (bathochromic shift) of these absorption maxima.

Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (e.g., one of its absorption maxima), this compound would be expected to exhibit fluorescence emission. The emission spectrum would be at longer wavelengths than the absorption spectrum (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent and the nature of the substituents on the naphthalene core.

Computational and Theoretical Investigations of 6 Methylnaphthalen 2 Yl Methanol

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hydroxymethyl group (-CH₂OH) in (6-Methylnaphthalen-2-yl)methanol means that the molecule can exist in multiple conformations depending on the rotation around the C(naphthalene)-C(methanol) and C-O bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape. This is done by systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each step while allowing the rest of the molecule to relax. For this compound, a PES scan would likely focus on the dihedral angle defined by the naphthalene (B1677914) ring and the C-O-H plane of the methanol (B129727) group. The results would reveal the most stable rotational conformers (energy minima) and the transition states for their interconversion (energy maxima). A similar approach has been used to study the rotation of the methyl group in 1-methylnaphthalene (B46632), where the torsional angle was varied to find the minimum energy conformation. researchgate.net

Table 2: Hypothetical Conformational Analysis Data for this compound (Note: This table is illustrative, showing the type of data obtained from a PES scan.)

ConformerDihedral Angle (Ar-C-O-H)Relative Energy (kJ/mol)Stability
A (Global Minimum) ~ 60°0.0Most Stable
Transition State 1 ~ 0°5.2Rotational Barrier
B (Local Minimum) ~ 180°2.1Metastable
Transition State 2 ~ 120°4.8Rotational Barrier

Understanding the conformational preferences is crucial as different conformers can exhibit distinct chemical and physical properties, including reactivity and interactions with biological targets.

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy profiles of reaction pathways. For this compound, theoretical studies could investigate reactions such as oxidation of the alcohol to an aldehyde or carboxylic acid, or etherification.

A key aspect of these studies is transition state (TS) modeling. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical factor in determining the reaction rate.

For instance, in the methylation of naphthalene with methanol over zeolite catalysts, computational studies can help model the interaction of the reactants with the catalyst surface and map out the energy profile of the methylation, disproportionation, and isomerization reactions. scirp.org Similar principles would apply to studying the reactions of this compound.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental results to aid in signal assignment.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic displacements, computational methods can determine the harmonic vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated spectrum for the optimized geometry of this compound would show characteristic peaks for O-H stretching, C-H stretching (aromatic and aliphatic), C-O stretching, and the various vibrational modes of the naphthalene ring. researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for this compound (Note: This table is illustrative. Calculated frequencies are often scaled to better match experimental data.)

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity
O-H Stretch ~3400-3600Strong (IR)
Aromatic C-H Stretch ~3050-3150Medium (IR)
Methyl C-H Stretch ~2900-3000Medium (IR)
C=C Aromatic Stretch ~1500-1600Strong (IR, Raman)
C-O Stretch ~1050-1150Strong (IR)

Quantitative Structure–Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. While no specific QSAR studies on derivatives of this compound were found in the search results, the methodology can be described.

A QSAR study on derivatives of this compound would involve:

Assembling a Dataset: A collection of derivatives with experimentally measured activities would be required. Modifications could be made to the methyl group, the hydroxyl group (e.g., forming ethers or esters), or by adding further substituents to the naphthalene ring.

Calculating Molecular Descriptors: For each molecule in the dataset, a wide range of descriptors would be calculated. These can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Descriptors based on the 2D graph of the molecule.

Developing a Model: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), would be used to build a mathematical equation linking a subset of the most relevant descriptors to the observed activity.

Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

Such a model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds and prioritizing synthetic efforts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.